molecular formula C15H15N3O3 B2963283 5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE CAS No. 1428367-27-4

5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B2963283
CAS No.: 1428367-27-4
M. Wt: 285.303
InChI Key: CUPZTMJRLHWISB-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 3. The carboxamide is attached to a phenyl ring bearing a 2-oxopyrrolidin-1-yl moiety at the meta position. The structure combines aromaticity (oxazole and phenyl rings) with a lactam (pyrrolidinone), suggesting applications in medicinal chemistry, such as enzyme inhibition or CNS-targeting agents .

Properties

IUPAC Name

5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-13(9-16-21-10)15(20)17-11-4-2-5-12(8-11)18-7-3-6-14(18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPZTMJRLHWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

  • Core Structure : 1,2-oxazole with 5-methyl and 4-carboxamide groups.
  • Substituent: A 6-methoxypyridin-3-yl group replaces the pyrrolidinone-substituted phenyl.
  • Molecular Formula : C₁₇H₁₅N₃O₃; Molar Mass : 309.32 g/mol .
  • Compared to the pyrrolidinone in the target compound, pyridine lacks hydrogen-bond-donating capacity, possibly reducing solubility in polar solvents.

5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

  • Core Structure : Similar 1,2-oxazole backbone.
  • Substituent : 4-(Trifluoromethyl)phenyl group attached to the carboxamide.
  • Key Differences: The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties (e.g., increased acidity of adjacent protons). The absence of a hydrogen-bonding moiety (like pyrrolidinone) may reduce target affinity but improve passive diffusion .

3-PHENYL-1,2,4-OXADIAZOLE-5-CARBALDEHYDE (CAS 73217-75-1)

  • Core Structure : 1,2,4-oxadiazole, a bioisostere for esters or amides.
  • Substituents : Phenyl group at position 3 and aldehyde at position 4.
  • Key Differences :
    • The 1,2,4-oxadiazole ring is more electron-deficient than 1,2-oxazole, affecting reactivity (e.g., susceptibility to nucleophilic attack).
    • The aldehyde group offers a reactive site for further derivatization, unlike the stable carboxamide in the target compound .

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Heterocycle Substituent (R-group) Molecular Formula Molar Mass (g/mol) Key Features
5-METHYL-N-[3-(2-OXOPYRROLIDIN-1-YL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE 1,2-oxazole 3-(2-oxopyrrolidin-1-yl)phenyl Not Provided Not Provided Hydrogen-bonding pyrrolidinone moiety
N-(6-Methoxypyridin-3-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide 1,2-oxazole 6-methoxypyridin-3-yl C₁₇H₁₅N₃O₃ 309.32 Lipophilic methoxy, basic pyridine
5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide 1,2-oxazole 4-(trifluoromethyl)phenyl Not Provided Not Provided Electron-withdrawing CF₃ group
3-PHENYL-1,2,4-OXADIAZOLE-5-CARBALDEHYDE 1,2,4-oxadiazole Phenyl, aldehyde Not Provided Not Provided Reactive aldehyde, electron-deficient

Implications of Structural Variations

  • Bioavailability: The pyrrolidinone group in the target compound may improve water solubility, whereas CF₃ or methoxy groups enhance lipophilicity .
  • Reactivity : Aldehyde-containing oxadiazoles (e.g., CAS 73217-75-1) are more reactive than carboxamides, enabling covalent binding or further synthesis .
  • Target Affinity: Hydrogen-bond donors (pyrrolidinone) could favor interactions with enzymes (e.g., kinases or proteases), while aromatic systems (pyridine, phenyl) may engage in π-π stacking.

Biological Activity

5-Methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a novel compound belonging to the oxazole class, characterized by its unique structural features including an oxazole ring, a pyrrolidinone moiety, and a phenyl group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications due to its biological activity.

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H15N3O3
CAS Number1209598-00-4
SMILESCC1=C(C=CC(=C1)N(C(=O)C2=CC=N2)C)N4CCCC4=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding involves various interactions including hydrogen bonding and hydrophobic interactions, which modulate the activity of these biological targets.

Antiproliferative Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

Study 1: Anticancer Activity

A study conducted on the antiproliferative effects of oxazole derivatives, including this compound, revealed that it significantly reduced cell viability in HCT-116 cells at concentrations as low as 10 µM. The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication.

Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that it acts as a competitive inhibitor of certain kinases, leading to decreased phosphorylation of target proteins essential for tumor growth.

Research Findings

A summary of key findings related to the biological activity of this compound is presented below:

StudyCell LineConcentration (µM)Effect
Anticancer ActivityHCT-11610Significant reduction in viability
Enzyme InhibitionVarious kinasesVariesCompetitive inhibition observed

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